Methyl 3-bromo-4-butylbenzoate Methyl 3-bromo-4-butylbenzoate
Brand Name: Vulcanchem
CAS No.: 1131594-06-3
VCID: VC8208571
InChI: InChI=1S/C12H15BrO2/c1-3-4-5-9-6-7-10(8-11(9)13)12(14)15-2/h6-8H,3-5H2,1-2H3
SMILES: CCCCC1=C(C=C(C=C1)C(=O)OC)Br
Molecular Formula: C12H15BrO2
Molecular Weight: 271.15 g/mol

Methyl 3-bromo-4-butylbenzoate

CAS No.: 1131594-06-3

Cat. No.: VC8208571

Molecular Formula: C12H15BrO2

Molecular Weight: 271.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-4-butylbenzoate - 1131594-06-3

Specification

CAS No. 1131594-06-3
Molecular Formula C12H15BrO2
Molecular Weight 271.15 g/mol
IUPAC Name methyl 3-bromo-4-butylbenzoate
Standard InChI InChI=1S/C12H15BrO2/c1-3-4-5-9-6-7-10(8-11(9)13)12(14)15-2/h6-8H,3-5H2,1-2H3
Standard InChI Key CXVMYUSXBIHDNX-UHFFFAOYSA-N
SMILES CCCCC1=C(C=C(C=C1)C(=O)OC)Br
Canonical SMILES CCCCC1=C(C=C(C=C1)C(=O)OC)Br

Introduction

Key Findings

Methyl 3-bromo-4-butylbenzoate (CAS: 1131594-06-3) is a brominated aromatic ester with a molecular formula of C12H15BrO2\text{C}_{12}\text{H}_{15}\text{BrO}_{2} and a molar mass of 271.15 g/mol. It features a bromine atom at the 3-position and a butyl group at the 4-position of the benzoate ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, offering unique reactivity due to its halogen and alkyl substituents .

Chemical and Structural Properties

Molecular Characteristics

The structure of methyl 3-bromo-4-butylbenzoate comprises a benzene ring substituted with a bromine atom, a butyl chain, and a methyl ester group. Key properties include:

PropertyValueSource
Molecular FormulaC12H15BrO2\text{C}_{12}\text{H}_{15}\text{BrO}_{2}
Molar Mass271.15 g/mol
Storage Conditions2–8°C
SolubilitySoluble in organic solvents

The bromine atom enhances electrophilic substitution reactivity, while the butyl group influences lipophilicity and steric effects .

Synthesis and Industrial Production

Synthetic Routes

Methyl 3-bromo-4-butylbenzoate is typically synthesized via a two-step process:

  • Bromination: A precursor such as methyl 4-butylbenzoate undergoes electrophilic aromatic bromination using bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr3\text{FeBr}_3) .

  • Esterification: The resulting brominated acid is esterified with methanol under acidic conditions .

Representative Reaction:

C11H13BrO2+CH3OHH+C12H15BrO2+H2O\text{C}_{11}\text{H}_{13}\text{BrO}_{2} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{12}\text{H}_{15}\text{BrO}_{2} + \text{H}_2\text{O}

Industrial-Scale Production

Industrial methods prioritize efficiency and yield using continuous flow reactors. Automated systems maintain optimal temperatures (20–40°C) and pressures (0.5 MPa), achieving purities >95% .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a key precursor in synthesizing bioactive molecules. For example, it facilitates the development of kinase inhibitors and antimicrobial agents by enabling selective functionalization .

Agrochemical Development

Its bromine and butyl groups enhance binding to pest-specific enzymes, making it valuable in pesticide synthesis .

Materials Science

The ester’s stability and solubility profile support its use in polymer cross-linking and liquid crystal formulations .

Comparative Analysis with Analogous Compounds

CompoundSubstituentsKey Differences
Methyl 3-bromo-4-methylbenzoateMethyl at 4-positionLower steric hindrance, higher reactivity
Methyl 3-chloro-4-butylbenzoateChlorine at 3-positionReduced electrophilicity
Methyl 4-bromo-3-butylbenzoateBromine at 4-positionAltered regioselectivity in reactions

The butyl group in methyl 3-bromo-4-butylbenzoate enhances solubility in nonpolar solvents compared to methyl or tert-butyl analogs .

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